N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group and the construction of the pyrazolopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
N~1~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE include other pyrazole and pyrazolopyridine derivatives with similar structural features.
Uniqueness
The uniqueness of N1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21ClF2N6O2 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H21ClF2N6O2/c1-4-6-27-10(2)15-11(16(20)21)8-14(29)26(18(15)24-27)7-5-13(28)22-17-12(19)9-25(3)23-17/h8-9,16H,4-7H2,1-3H3,(H,22,23,28) |
InChI Key |
NIDSNUGMJZVENV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NN(C=C3Cl)C)C(F)F)C |
Origin of Product |
United States |
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